molecular formula C15H15ClN2O2S B14364027 benzyl carbamimidothioate;2-chlorobenzoic acid CAS No. 92551-40-1

benzyl carbamimidothioate;2-chlorobenzoic acid

Cat. No.: B14364027
CAS No.: 92551-40-1
M. Wt: 322.8 g/mol
InChI Key: ZXQLZMUHELYBMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Benzyl Carbamimidothioate: This compound can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically involves the nucleophilic attack of the amine on the carbon of the isothiocyanate group, leading to the formation of the carbamimidothioate.

    2-Chlorobenzoic Acid: This compound is prepared by the oxidation of 2-chlorotoluene using potassium permanganate.

Industrial Production Methods

Industrial production of 2-chlorobenzoic acid often involves large-scale oxidation processes using oxidizing agents like potassium permanganate or nitric acid. The production of benzyl carbamimidothioate on an industrial scale may involve the use of automated reactors to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-chlorobenzoic acid can undergo oxidation reactions to form various derivatives.

    Reduction: Benzyl carbamimidothioate can be reduced to form benzylamine and thiourea.

    Substitution: Both compounds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas, metal catalysts.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

Scientific Research Applications

Benzyl carbamimidothioate;2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and in the preparation of various chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of dyes, food additives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl carbamimidothioate;2-chlorobenzoic acid involves its interaction with specific molecular targets. For example, benzyl carbamimidothioate may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. 2-chlorobenzoic acid may exert its effects through its acidic properties, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl carbamimidothioate;2-chlorobenzoic acid is unique due to its combined properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

92551-40-1

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

benzyl carbamimidothioate;2-chlorobenzoic acid

InChI

InChI=1S/C8H10N2S.C7H5ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-4-2-1-3-5(6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10)

InChI Key

ZXQLZMUHELYBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.C1=CC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

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